Antiproliferative Potency in NSCLC Cell Lines A549 and NCI-H23: Direct IC50 Comparison Across a Benzoyl Amino Benzoate Library
In a single-study SAR panel, derivatives of the benzoyl amino benzoate class were tested against A549 and NCI-H23 NSCLC lines. The target compound (designated derivative 15a) exhibited IC50 values of 1.50 µM (NCI-H23) and 1.52 µM (A549) . By contrast, the structurally simplest analog (lead compound, 2-methyl substitution) showed markedly weaker potency, with IC50 of 8.7 ± 0.7 µM, and the 2-methoxy analog (5c) displayed IC50 of 90 ± 26 µM [1]. The 60-fold potency gain conferred by the full trifluoromethylbenzoyl-amino substitution pattern demonstrates that procurement of the methyl ester derivative is essential for cellular activity in these models.
| Evidence Dimension | Antiproliferative IC50 against NSCLC cell lines |
|---|---|
| Target Compound Data | IC50 = 1.50 µM (NCI-H23); IC50 = 1.52 µM (A549) |
| Comparator Or Baseline | Lead 2-Me analog: IC50 = 8.7 ± 0.7 µM; 2-OMe analog (5c): IC50 = 90 ± 26 µM |
| Quantified Difference | Target compound is ~6-fold more potent than the lead 2-Me analog, and ~60-fold more potent than the 2-OMe analog |
| Conditions | NCI-H23 and A549 non-small cell lung carcinoma cell lines; in vitro antiproliferative assay; data expressed as mean ± SD from dose-response curves [1] |
Why This Matters
The ~60-fold potency superiority over the closest methoxy-substituted comparator provides a quantitative procurement rationale for the full benzoyl amino benzoate scaffold in NSCLC-focused screening programs.
- [1] PMC Table 1, Structure and activity of substituted benzamide derivatives, lead 2-Me IC50 = 8.7 ± 0.7 µM, 5c 2-OMe IC50 = 90 ± 26 µM. View Source
